6-cyclopropyl-N-[[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]methyl]-5-fluoro-N-methylpyrimidin-4-amine
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Overview
Description
6-cyclopropyl-N-[[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]methyl]-5-fluoro-N-methylpyrimidin-4-amine is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-N-[[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]methyl]-5-fluoro-N-methylpyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzothiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperidine ring: This step involves the reaction of the benzothiazole derivative with a piperidine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the pyrimidine ring: This can be done through a condensation reaction involving appropriate precursors.
Introduction of the cyclopropyl and fluoro groups: These groups can be introduced through substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-N-[[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]methyl]-5-fluoro-N-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
6-cyclopropyl-N-[[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]methyl]-5-fluoro-N-methylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Research: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-N-[[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]methyl]-5-fluoro-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2,4-benzothiadiazine-1,1-dioxide derivatives: These compounds share the benzothiazole ring structure and have similar biological activities.
Pyrimidine derivatives: Compounds with similar pyrimidine ring structures are also used in medicinal chemistry for their biological activities.
Uniqueness
6-cyclopropyl-N-[[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]methyl]-5-fluoro-N-methylpyrimidin-4-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C21H24FN5O2S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
6-cyclopropyl-N-[[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]methyl]-5-fluoro-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C21H24FN5O2S/c1-26(21-18(22)19(15-6-7-15)23-13-24-21)12-14-8-10-27(11-9-14)20-16-4-2-3-5-17(16)30(28,29)25-20/h2-5,13-15H,6-12H2,1H3 |
InChI Key |
YMCNBXWWJPOMMO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCN(CC1)C2=NS(=O)(=O)C3=CC=CC=C32)C4=NC=NC(=C4F)C5CC5 |
Origin of Product |
United States |
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